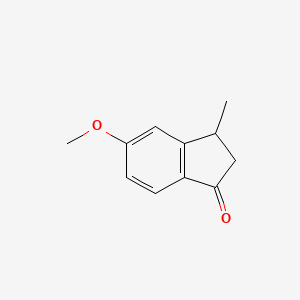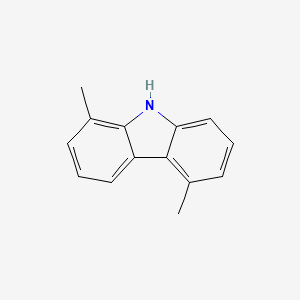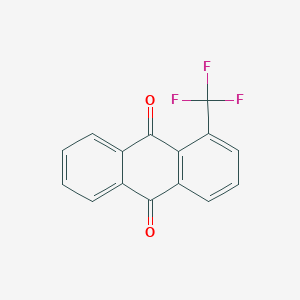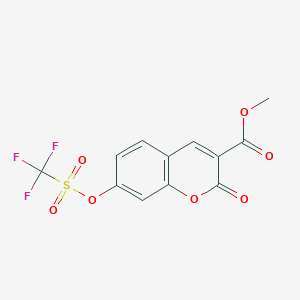
Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a trifluoromethylsulfonyl group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate typically involves the esterification of 2-oxo-2H-chromene-3-carboxylic acid with methanol in the presence of a suitable catalyst. The trifluoromethylsulfonyl group is introduced through a sulfonylation reaction using trifluoromethanesulfonic anhydride. The reaction conditions often require a controlled temperature and the use of an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. The chromene core structure is known to interact with various biological targets, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-oxo-2H-chromene-3-carboxylate: Lacks the trifluoromethylsulfonyl group, resulting in different chemical properties.
7-Hydroxy-2-oxo-2H-chromene-3-carboxylate: Contains a hydroxyl group instead of the trifluoromethylsulfonyl group.
Methyl 2-oxo-7-(methylsulfonyl)oxy-2H-chromene-3-carboxylate: Has a methylsulfonyl group instead of the trifluoromethylsulfonyl group.
Uniqueness
The presence of the trifluoromethylsulfonyl group in Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets
Propiedades
Fórmula molecular |
C12H7F3O7S |
|---|---|
Peso molecular |
352.24 g/mol |
Nombre IUPAC |
methyl 2-oxo-7-(trifluoromethylsulfonyloxy)chromene-3-carboxylate |
InChI |
InChI=1S/C12H7F3O7S/c1-20-10(16)8-4-6-2-3-7(5-9(6)21-11(8)17)22-23(18,19)12(13,14)15/h2-5H,1H3 |
Clave InChI |
BNLRINXHDCRGAC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C(C=C2)OS(=O)(=O)C(F)(F)F)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



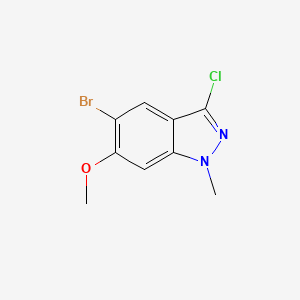
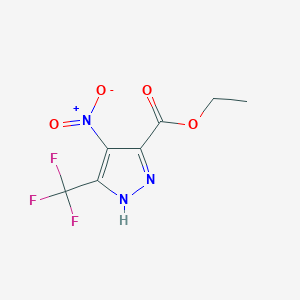
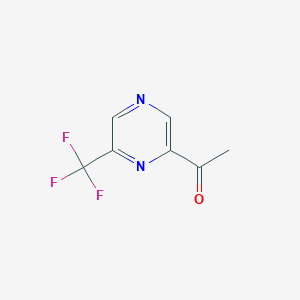
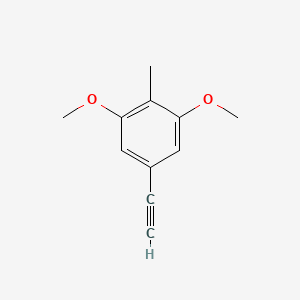
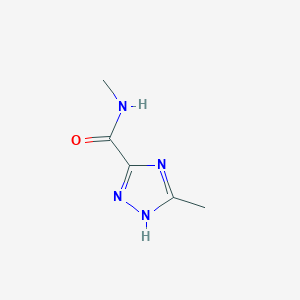
![2,3-Dihydropyrazolo[5,1-b]oxazole](/img/structure/B13121829.png)
![4'-Borono-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13121844.png)
